1-Metoxi-2-metilnaftaleno

Descripción general

Descripción

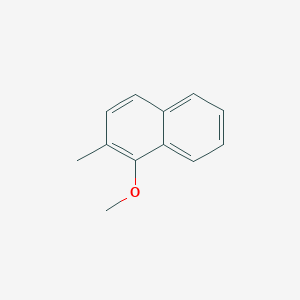

1-Methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a methyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Aplicaciones Científicas De Investigación

1-Methoxy-2-methylnaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Studies have explored its potential as an anti-inflammatory agent due to its ability to inhibit certain enzymes involved in inflammation.

Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of fragrances and as a stabilizer in certain formulations.

Mecanismo De Acción

Target of Action

1-Methoxy-2-methylnaphthalene is a complex organic compound with a molecular weight of 172.23 The primary targets of this compound are currently not well-documented in the literature

Mode of Action

In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is not clear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

1-Methoxy-2-methylnaphthalene can be synthesized through several methods. One common synthetic route involves the methylation of 2-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions. Industrial production methods may involve similar methylation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

1-Methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring, typically at positions that are ortho or para to the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nitrating or sulfonating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

1-Methoxy-2-methylnaphthalene can be compared with other similar compounds such as:

2-Methoxynaphthalene: This compound has a methoxy group at the second carbon of the naphthalene ring and is used in similar applications, including as a fragrance and in chemical synthesis.

1-Methoxynaphthalene: This compound has a methoxy group at the first carbon of the naphthalene ring and is also used in organic synthesis and as a fragrance.

The uniqueness of 1-Methoxy-2-methylnaphthalene lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes compared to its isomers.

Actividad Biológica

1-Methoxy-2-methylnaphthalene, a methoxylated derivative of naphthalene, has garnered attention due to its potential biological activities. This article reviews the biological effects, toxicity, and pharmacological properties of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

1-Methoxy-2-methylnaphthalene is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the naphthalene ring. Its chemical formula is C₁₁H₁₂O, and it is a colorless liquid with a characteristic aromatic odor. It is moderately soluble in organic solvents and has limited solubility in water.

Biological Activity

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of methoxylated naphthalenes, including 1-methoxy-2-methylnaphthalene. In vitro tests have shown that compounds in this class exhibit activity against various bacterial strains:

- Staphylococcus aureus : Methoxylated naphthalenes have demonstrated significant inhibitory effects on both methicillin-sensitive and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 12.3 to 27.5 µM .

- Mycobacterium tuberculosis : The compound also showed potential against Mycobacterium tuberculosis, with some derivatives achieving MICs as low as 6.86 µM .

2. Cytotoxicity

The cytotoxic effects of 1-methoxy-2-methylnaphthalene have been evaluated using various cell lines:

- Human Monocytic Leukemia (THP-1) : The compound exhibited cytotoxicity at certain concentrations, indicating its potential as an anticancer agent. The lethal dose for 50% of the cell population (LD₅₀) was determined through MTT assays, which measure cell viability based on metabolic activity .

Toxicological Profile

Research indicates that while 1-methoxy-2-methylnaphthalene has therapeutic potential, it also poses risks of toxicity:

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory distress and cytotoxic effects on lung tissues in animal models . For example, inhalation exposure resulted in necrosis of bronchiolar epithelial cells in mice.

- Chronic Toxicity : Long-term exposure studies suggest that chronic administration may lead to pulmonary issues such as alveolar proteinosis without significant oncogenic effects compared to its parent compound, naphthalene .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicity of 1-methoxy-2-methylnaphthalene:

Case Study 1: Inhalation Exposure in Mice

A study conducted by Murata et al. (1993) demonstrated that mice exposed to dietary levels of 1-methylnaphthalene showed increased incidences of lung lesions but no significant neoplastic changes over a chronic exposure period . This study highlighted the respiratory tract as the primary target for toxicity.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of methoxylated compounds, researchers found that certain derivatives exhibited enhanced antimicrobial activity against resistant strains of bacteria compared to non-methoxylated counterparts, suggesting that structural modifications can significantly influence bioactivity .

Propiedades

IUPAC Name |

1-methoxy-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIFCLBPAVRDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the established methods for synthesizing 1-Methoxy-2-methylnaphthalene?

A1: A highly efficient synthesis method involves a two-step process. First, 2-methylnaphthalene undergoes bromination at low temperatures to yield 1-bromo-2-methylnaphthalene. This intermediate compound then reacts with sodium methoxide, using copper iodide as a catalyst, to produce 1-Methoxy-2-methylnaphthalene. This method boasts an impressive overall yield of 87.4%. []

Q2: How is the chemical structure of 1-Methoxy-2-methylnaphthalene confirmed?

A2: The synthesized compound's identity is verified using spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, while proton nuclear magnetic resonance (1H NMR) spectroscopy elucidates the arrangement of hydrogen atoms within the molecule. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.